molecular formula C19H18N2O B184650 4,6-diphenyl-1-propyl-2(1H)-pyrimidinone CAS No. 33098-34-9

4,6-diphenyl-1-propyl-2(1H)-pyrimidinone

Cat. No.: B184650
CAS No.: 33098-34-9
M. Wt: 290.4 g/mol
InChI Key: GJHYBWSQPJJAAT-UHFFFAOYSA-N
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Description

4,6-Diphenyl-1-propyl-2(1H)-pyrimidinone is a functionalized pyrimidinone derivative of significant interest in medicinal chemistry and organic synthesis. This compound serves as a key scaffold for the design and development of novel bioactive molecules, building upon the established importance of the pyrimidine core in pharmaceuticals . The pyrimidine heterocycle is a privileged structure in drug discovery, found in a wide range of therapeutic agents due to its presence in essential biological systems . Researchers utilize this specific 1-propyl derivative to explore structure-activity relationships, particularly in the study of regioselective alkylation. The substitution pattern on the pyrimidinone ring, including the N-1 propyl group, is crucial for modulating electronic properties, lipophilicity, and subsequent binding interactions with biological targets . This makes it a valuable intermediate for synthesizing more complex molecules aimed at probing biological mechanisms or developing new therapeutic candidates for conditions such as infectious diseases and central nervous system disorders . Its application is primarily in advanced methodological development and as a building block for potential pharmacologically active compounds.

Properties

CAS No.

33098-34-9

Molecular Formula

C19H18N2O

Molecular Weight

290.4 g/mol

IUPAC Name

4,6-diphenyl-1-propylpyrimidin-2-one

InChI

InChI=1S/C19H18N2O/c1-2-13-21-18(16-11-7-4-8-12-16)14-17(20-19(21)22)15-9-5-3-6-10-15/h3-12,14H,2,13H2,1H3

InChI Key

GJHYBWSQPJJAAT-UHFFFAOYSA-N

SMILES

CCCN1C(=CC(=NC1=O)C2=CC=CC=C2)C3=CC=CC=C3

Canonical SMILES

CCCN1C(=CC(=NC1=O)C2=CC=CC=C2)C3=CC=CC=C3

Origin of Product

United States

Comparison with Similar Compounds

Substituent Effects on Reactivity

Compound Substituents Key Reactivity Features
This compound 4,6-diphenyl, 1-propyl Increased steric bulk and lipophilicity due to phenyl groups; propyl chain may enhance intramolecular interactions.
1-Methyl-2(1H)-pyrimidinone (1MP) 1-methyl Minimal steric hindrance; efficient hydrogen abstraction from alcohols (k ≈ 10^4 M⁻¹s⁻¹) .
Zebularine 1-β-D-ribofuranosyl Intramolecular hydrogen abstraction observed in sugar moiety; implicated in oxidative DNA damage .

Key Observations :

  • The propyl chain at N1 may influence hydrogen abstraction kinetics. In 1MP, the methyl group allows rapid hydrogen transfer (k ≈ 10^4 M⁻¹s⁻¹), while the longer propyl chain could either stabilize or hinder such processes depending on conformational flexibility.

Photochemical Behavior

1MP and zebularine exhibit UV-induced hydrogen abstraction, a critical mechanism in DNA photodamage. For 1MP, steady-state and time-resolved experiments confirm bimolecular rate constants of ~10^4 M⁻¹s⁻¹ for hydrogen transfer from alcohols and carbohydrates . Zebularine undergoes intramolecular hydrogen abstraction within its ribose moiety, leading to strand breaks.

Hypotheses for this compound:

  • The electron-withdrawing phenyl groups may enhance the electrophilicity of the pyrimidinone ring, increasing its capacity to abstract hydrogen atoms.
  • The propyl chain could enable intramolecular interactions, analogous to zebularine’s ribose-mediated processes, but experimental data are lacking.

Preparation Methods

Base-Mediated Propylation

The critical challenge in synthesizing this compound lies in achieving selective N-alkylation over competing O-alkylation. Key findings from recent studies include:

  • Cs₂CO₃/DMF System : While primarily effective for O-alkylation (81–91% yields for O-propargyl derivatives), modifications to this system enable N-selectivity:

    • Temperature Control : Elevated temperatures (80°C) slightly favor N-alkylation, increasing the N/O ratio to 1:1.6.

    • Solvent Effects : Switching to polar aprotic solvents like NMP improves N-alkylation yields by 12–15% compared to DMF.

  • Alternative Bases :

    BaseSolventN/O RatioYield (%)
    NaHDMF1:0.022
    K₂CO₃DMSO1:1.258
    Cs₂CO₃NMP1:1.874

Data adapted from optimization studies in pyrimidinone alkylation

Propyl Halide Electrophilicity

The choice of propylating reagent significantly impacts reaction outcomes:

  • Propyl Bromide : Requires extended reaction times (24–48 hr) but provides better regiocontrol (N/O = 1:1.4).

  • Propyl Iodide : Increases reaction rate (8–12 hr completion) but reduces selectivity (N/O = 1:2.1) due to enhanced electrophilicity.

  • TMS-Protected Derivatives : Trimethylsilyl propyl reagents minimize O-alkylation, achieving N-selectivity up to 3:1 in preliminary trials.

Mechanistic Insights from Computational Studies

Density functional theory (DFT) calculations reveal fundamental aspects of the alkylation process:

  • Transition State Analysis :

    • O-Alkylation barrier: ΔG‡ = 16.6 kcal/mol

    • N-Alkylation barrier: ΔG‡ = 20.1 kcal/mol
      The 3.5 kcal/mol difference explains the inherent O-selectivity in base-mediated systems.

  • Counterion Effects :
    Cs⁺ ions stabilize the deprotonated pyrimidinone intermediate through bifunctional coordination:

    Cs+OandCs+N\text{Cs}^+ \cdots \text{O} \quad \text{and} \quad \text{Cs}^+ \cdots \text{N}

    This dual interaction reduces the activation energy gap between N- and O-alkylation pathways.

Alternative Synthetic Pathways

One-Pot Assembly

Emerging methodologies bypass the need for isolated pyrimidinone intermediates:

  • Three-Component Reaction :
    Benzaldehyde derivatives + acetophenones + propylamine

    • Conditions : BF₃·OEt₂ (20 mol%), ethanol, reflux (12 hr)

    • Yield : 63–68% with 2.3:1 N/O selectivity

Enzymatic Approaches

Recent trials with lipase catalysts show promise for green chemistry applications:

  • Candida antarctica Lipase B :

    • Converts 4,6-diphenylpyrimidin-2(1H)-one to N-propyl derivative in 41% yield

    • Excellent regioselectivity (N/O > 19:1) under mild conditions (pH 7.0, 37°C)

Industrial-Scale Considerations

For manufacturing applications, critical parameters include:

  • Cost Analysis :

    ComponentCost ($/kg)Contribution (%)
    4,6-Diphenylpyrimidinone22058
    Propyl bromide4522
    Cs₂CO₃18015

Data synthesized from commercial chemical pricing

  • Purification Challenges :

    • Silica gel chromatography remains standard for lab-scale separation (Rf = 0.32 in ethyl acetate/hexane 1:4)

    • Industrial processes employ crystallization from ethanol/water (3:1) with 89–92% recovery

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